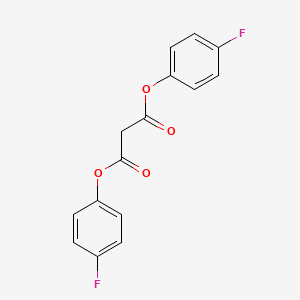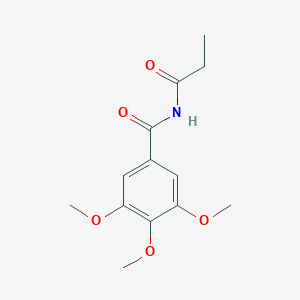
3,4,5-trimethoxy-N-propanoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-propanoylbenzamide: is an organic compound characterized by the presence of three methoxy groups attached to a benzene ring and a propanoyl group linked to the nitrogen atom of the benzamide structure. This compound is part of a broader class of trimethoxyphenyl derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-propanoylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzoic acid.
Formation of Acid Chloride: The benzoic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amidation Reaction: The acid chloride is then reacted with propanoylamine under basic conditions to form this compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow reactions and the use of automated reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5-trimethoxy-N-propanoylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,4,5-trimethoxy-N-propanoylbenzamide is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: This compound has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has shown promise in inhibiting enzymes and proteins involved in various diseases .
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential in treating conditions such as cancer, bacterial infections, and inflammatory diseases .
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-propanoylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cancer cell proliferation and survival .
Comparación Con Compuestos Similares
- 3,4,5-trimethoxybenzaldehyde
- 3,4,5-trimethoxyacetophenone
- 3,4,5-trimethoxybenzoic acid
Comparison: 3,4,5-trimethoxy-N-propanoylbenzamide is unique due to the presence of the propanoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H17NO5 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-propanoylbenzamide |
InChI |
InChI=1S/C13H17NO5/c1-5-11(15)14-13(16)8-6-9(17-2)12(19-4)10(7-8)18-3/h6-7H,5H2,1-4H3,(H,14,15,16) |
Clave InChI |
OLNAQLIZECPIGE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


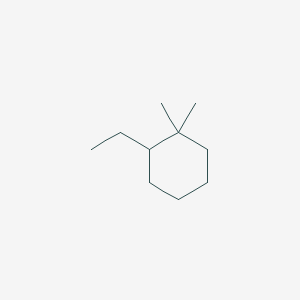
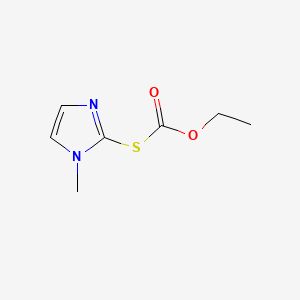
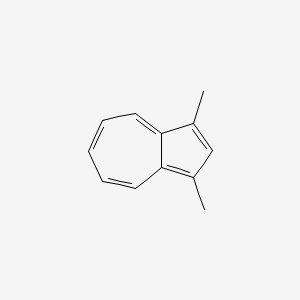
![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
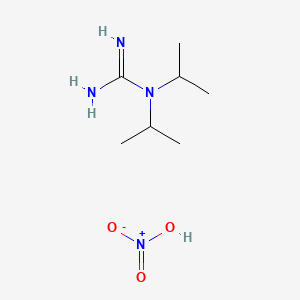
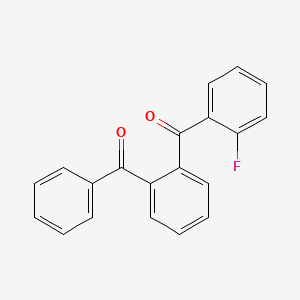
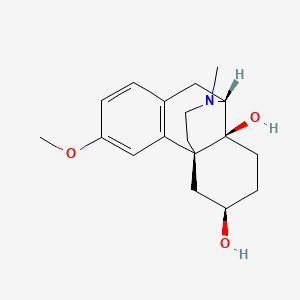
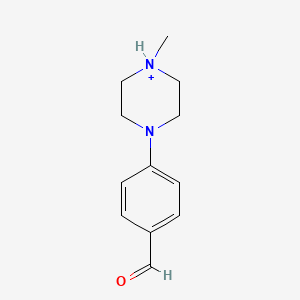
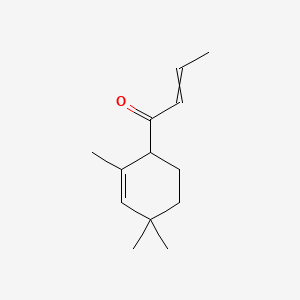
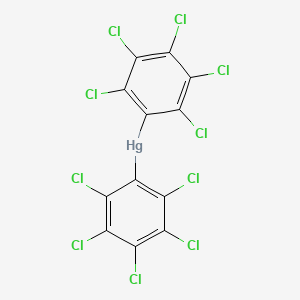
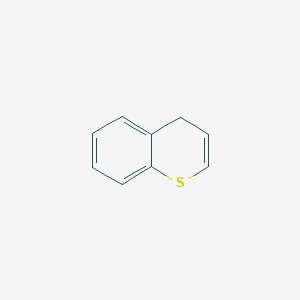
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)
